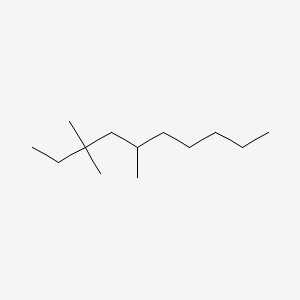
(2-(tert-Butyl)phenyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(tert-Butyl)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C10H17N2Cl. It is a hydrazine derivative where the hydrazine group is attached to a phenyl ring substituted with a tert-butyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)phenyl)hydrazine hydrochloride typically involves the reaction of tert-butylhydrazine with a phenyl derivative. One common method involves the reaction of Ph2PCl with tert-butylhydrazine hydrochloride, yielding the desired product in an 83% yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-(tert-Butyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions include azo compounds, amines, and substituted hydrazine derivatives.
Scientific Research Applications
(2-(tert-Butyl)phenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-(tert-Butyl)phenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the formation of stable adducts. This interaction can inhibit enzyme activity or alter the function of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Phenylhydrazine hydrochloride
- tert-Butylhydrazine hydrochloride
- 4-Fluorophenylhydrazine hydrochloride
- 2,6-Dichlorophenylhydrazine hydrochloride
Uniqueness
(2-(tert-Butyl)phenyl)hydrazine hydrochloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the reactivity of the hydrazine group. This makes it a valuable reagent in organic synthesis, offering different reactivity compared to other hydrazine derivatives .
Properties
Molecular Formula |
C10H17ClN2 |
|---|---|
Molecular Weight |
200.71 g/mol |
IUPAC Name |
(2-tert-butylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)8-6-4-5-7-9(8)12-11;/h4-7,12H,11H2,1-3H3;1H |
InChI Key |
NPKHXZMATMRKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-](/img/structure/B12956993.png)
![N-ethylspiro[3.4]octan-2-amine](/img/structure/B12957008.png)
![1',4-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B12957009.png)
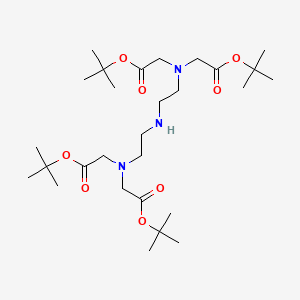
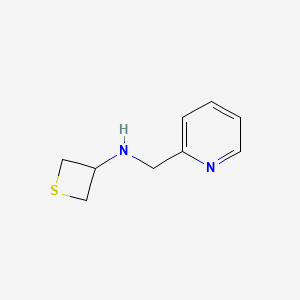
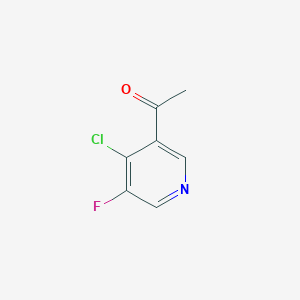
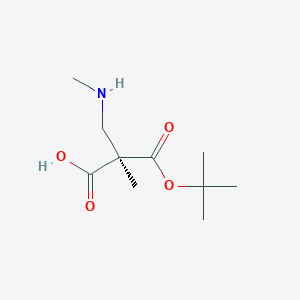
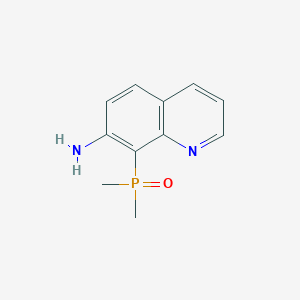

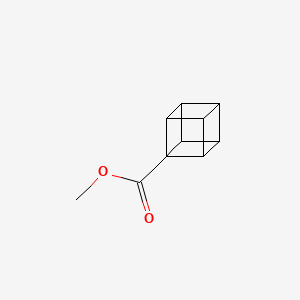
![3-Thiabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12957057.png)

